molecular formula C16H15NO3 B12855227 2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]-

2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]-

Cat. No.: B12855227
M. Wt: 269.29 g/mol
InChI Key: VQCJOIWRPLJWEU-UHFFFAOYSA-N
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Description

2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- is a chemical compound that belongs to the oxazolidinone class. Oxazolidinones are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their structure. This particular compound is characterized by the presence of a phenylmethoxy group attached to the phenyl ring, which is further connected to the oxazolidinone ring. Oxazolidinones have gained significant attention due to their diverse applications in medicinal chemistry, particularly as antibacterial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- can be achieved through various synthetic routes. One common method involves the cyclization of the corresponding β-amino alcohols with C1-building blocks like phosgene and its derivatives . This method often requires toxic reagents and the pre-construction of the key stereocenter of the β-amino alcohols.

Another efficient synthetic route involves the enantioselective hydrogenation of 2-oxazolones using ruthenium (II)–NHC-catalyzed asymmetric hydrogenation . This method provides excellent enantioselectivities (up to 96% ee) and yields (up to 99%) for a variety of substrates, bearing a range of functional groups and useful motifs .

Industrial Production Methods

Industrial production of 2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- typically involves large-scale chemical synthesis using the aforementioned methods. The enantioselective hydrogenation method is particularly favored due to its high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- can be compared with other similar compounds, such as:

These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and clinical applications.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

4-(3-phenylmethoxyphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C16H15NO3/c18-16-17-15(11-20-16)13-7-4-8-14(9-13)19-10-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,17,18)

InChI Key

VQCJOIWRPLJWEU-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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